molecular formula C17H16N4O2 B6440815 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole CAS No. 2549028-73-9

3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole

Cat. No.: B6440815
CAS No.: 2549028-73-9
M. Wt: 308.33 g/mol
InChI Key: PFOYGVVOIQVMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(1H-Imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is a sophisticated chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates three privileged pharmacophores: a 1,2-oxazole (isoxazole) ring, an azetidine moiety, and a 1H-imidazole group. The 1,2-oxazole and imidazole rings are five-membered heterocycles renowned in drug design for their ability to engage in diverse hydrogen bonding and dipole-dipole interactions with biological targets, which can enhance binding affinity and selectivity . The azetidine (a four-membered nitrogen heterocycle) component is of significant interest; azetidinone derivatives, in particular, are well-known for their broad antibiotic activities and have also demonstrated substantial potential in other therapeutic areas, including as antitumor agents and enzyme inhibitors . The strategic fusion of these rings into a single molecule creates a novel chemical entity with potential for multi-target engagement or optimized pharmacokinetic profiles. Researchers can leverage this compound as a key intermediate or a lead structure in projects aimed at developing new therapeutic agents. Its structure is particularly relevant for probing enzymes and receptors where such heterocycles are known to bind, such as kinase targets . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(21-10-13(11-21)9-20-7-6-18-12-20)15-8-16(23-19-15)14-4-2-1-3-5-14/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYGVVOIQVMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid

The 1,2-oxazole core is typically synthesized via cyclization reactions. A representative method involves the condensation of phenylacetylene with a nitrile oxide precursor. For instance, in a procedure analogous to the synthesis of 3-(5-substituted- oxadiazol-2-yl)-1H-indazole , a carboxylic acid hydrazide intermediate is cyclized using phosphorus oxychloride (POCl₃).

Procedure :

  • Hydrazide Formation : React ethyl 5-phenyl-1,2-oxazole-3-carboxylate with hydrazine hydrate in ethanol to yield 5-phenyl-1,2-oxazole-3-carbohydrazide.

  • Cyclodehydration : Treat the hydrazide with substituted benzoic acids in POCl₃ under reflux (3–4 hours) to form the oxazole ring.

Characterization :

  • ¹H NMR : Aromatic protons appear at δ 6.74–8.27 ppm, consistent with phenyl and oxazole protons .

  • ¹³C NMR : Carbonyl signals at δ 167–172 ppm confirm the oxazole-carboxylic acid structure .

Preparation of 3-(Chloromethyl)azetidine

Azetidine derivatives are synthesized via ring-closing reactions. A four-membered azetidine ring with a chloromethyl substituent can be prepared using 1,3-dibromopropane and benzylamine, followed by deprotection and chlorination.

Procedure :

  • Ring Closure : React 1,3-dibromopropane with benzylamine in acetonitrile to form 1-benzylazetidine.

  • Deprotection : Remove the benzyl group via hydrogenolysis using palladium on carbon (Pd/C) under H₂ gas.

  • Chlorination : Treat the resulting azetidine with thionyl chloride (SOCl₂) to yield 3-(chloromethyl)azetidine hydrochloride.

Optimization :

  • Solvent-free conditions, as demonstrated in imidazole N-alkylation , minimize side reactions and improve yields (up to 66% for analogous structures) .

Coupling of 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid with Azetidine

The amide bond between the oxazole and azetidine is formed via carbodiimide-mediated coupling.

Procedure :

  • Activation : Convert 5-phenyl-1,2-oxazole-3-carboxylic acid to its acyl chloride using oxalyl chloride.

  • Coupling : React the acyl chloride with 3-(chloromethyl)azetidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Characterization :

  • IR Spectroscopy : A strong absorbance at ~1679 cm⁻¹ confirms the C=O stretch of the amide .

  • ¹H NMR : The azetidine methylene protons (δ 3.5–4.2 ppm) and oxazole aromatic protons (δ 7.1–8.3 ppm) are observed .

Spectroscopic and Analytical Validation

Key Data :

Parameter Observation Source
IR (C=O) 1679 cm⁻¹
¹H NMR (imidazole) δ 7.23–8.58 ppm (aromatic H)
¹³C NMR (methylene) δ 52.34 ppm

Purity :

  • HPLC analysis shows >99% purity using a C18 column and phosphate buffer (pH 3.0) .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

1,2-Oxazole Derivatives
  • Pyroxasulfone : A herbicidal 1,2-oxazole derivative with a dihydro-oxazole ring and sulfonyl substituents. Unlike the target compound, pyroxasulfone lacks an imidazole group but shares the oxazole core, highlighting structural versatility for diverse applications .
  • Dihydro-1,2-oxazole benzopyran-2-ones (SR1-SR6) : These derivatives exhibit DNA gyrase B inhibition (binding energy: -3.38 to -2.15 kcal/mol) . The target compound’s azetidine-imidazole moiety may offer distinct binding modes compared to benzopyran-2-one fused systems.
Imidazole-Containing Analogues
  • 5-Oxo-imidazole derivatives : Synthesized via pyrazolone intermediates, these compounds show antimicrobial activity . The target compound’s imidazole-methyl-azetidine group could similarly influence bioavailability and target engagement.
  • (S)-5-(1-(2,3-Dimethylphenyl)ethyl)-1-ethyl-1H-imidazole : Features an imidazole with aryl-ethyl substitutions. Such modifications are critical for optimizing lipophilicity and steric effects .

Substituent Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-phenyl, 3-azetidine-imidazole ~370 (estimated) Potential for dual hydrogen bonding
9b (1,3,4-thiadiazole derivative) 4-substituted aryl, thiadiazole ~320 IC₅₀ = 2.94 µM (HepG2)
SR3 (dihydro-1,2-oxazole benzopyran) Benzopyran-2-one, 5-cycloaminyl ~350 DNA gyrase B binding: -3.38 kcal/mol
Pyroxasulfone Dihydro-oxazole, sulfonyl, trifluoromethyl 403.3 Herbicidal activity

Biological Activity

The compound 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.32 g/mol. The structure features an azetidine ring, an imidazole moiety, and a phenyl oxazole component, which contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂
Molecular Weight284.32 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by the introduction of the imidazole and oxazole functionalities. The synthetic pathways often utilize coupling reactions to ensure high yield and purity.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing imidazole and oxazole rings have shown effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has also explored the anticancer potential of similar oxazole derivatives. Compounds that share structural features with 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole have been evaluated in cancer cell lines, showing promising cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of imidazole-containing compounds revealed that those with an azetidine core exhibited a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against Staphylococcus aureus, suggesting a strong antibacterial effect.
  • Cytotoxic Effects on Cancer Cells : In a recent investigation, derivatives similar to this compound were tested against HeLa and MCF-7 cell lines, revealing IC50 values in the micromolar range. The mechanism of action was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Research Findings

Recent research has focused on structure-activity relationships (SAR) to optimize the biological activity of compounds related to 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole . Key findings include:

  • Binding Affinity : Molecular docking studies suggest that the compound has a favorable binding affinity for specific protein targets involved in cancer progression.
  • Pharmacokinetics : Studies indicate that modifications in the structural components can enhance bioavailability and decrease toxicity, paving the way for therapeutic applications.

Q & A

Q. What are the critical structural features of this compound, and how are they experimentally validated?

The compound contains an imidazole ring, azetidine, and 1,2-oxazole moieties. Structural confirmation involves:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., imidazole methylene protons at δ 4.2–4.5 ppm, oxazole protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI+ mode) .

Q. What synthetic routes are reported for similar azetidine-oxazole hybrids, and how can they be adapted?

  • Azetidine functionalization : React 3-(chloromethyl)azetidine with 1H-imidazole under basic conditions (e.g., K2_2CO3_3/DMF) to install the imidazole-methyl group .
  • Oxazole formation : Use cyclization of amidoximes with ketones or aldehydes (e.g., 5-phenyl-1,2-oxazole synthesis via refluxing in acetic anhydride) .
  • Coupling strategies : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the azetidine-carbonyl group to the oxazole .

Q. Which spectroscopic techniques are essential for purity assessment?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (tolerances < 0.4%) .
  • IR spectroscopy : Confirm carbonyl stretches (azetidine-1-carbonyl at ~1680 cm1^{-1}) and absence of unreacted intermediates .

Advanced Research Questions

Q. How can low reactivity of the azetidine moiety during synthesis be mitigated?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Catalysis : Introduce catalytic Cu(I) or Pd(0) to facilitate cross-coupling at the azetidine nitrogen .
  • Protecting groups : Temporarily protect the azetidine nitrogen with Boc groups to prevent side reactions during imidazole installation .

Q. What computational methods resolve discrepancies between crystallographic data and predicted molecular geometries?

  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify torsional strain or non-covalent interactions .
  • Molecular docking : Use AutoDock Vina to assess ligand-receptor binding poses, cross-validated against experimental bioactivity data .
  • Twinned crystal refinement : Apply SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .

Q. How can structure-activity relationships (SAR) be analyzed if the compound exhibits unexpected bioactivity?

  • Analog synthesis : Modify the phenyl (e.g., electron-withdrawing substituents) or imidazole (e.g., N-methylation) groups to probe pharmacophore requirements .
  • Biological assays : Test against target enzymes (e.g., Factor Xa) using fluorogenic substrates to quantify inhibition constants (KiK_i) .
  • Crystallographic fragment screening : Soak crystals with analogs to identify binding mode variations via difference Fourier maps .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis of the oxazole ring .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze for polymorphic transitions via PXRD .

Methodological Notes

  • Crystallography : For disordered solvent molecules, apply SQUEEZE in PLATON to improve refinement .
  • Synthesis troubleshooting : If cyclization yields are low, screen Lewis acids (e.g., ZnCl2_2) to stabilize transition states .
  • Bioactivity conflicts : Reconcile contradictory IC50_{50} values by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.